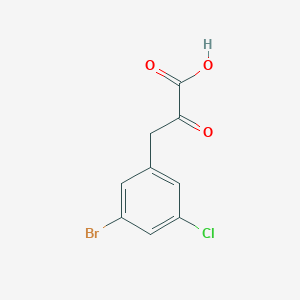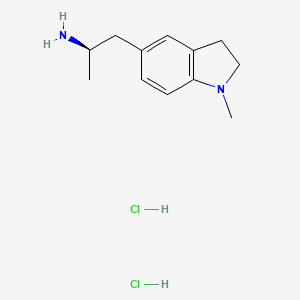![molecular formula C8H16ClN B13578372 3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is a derivative of 1-azaspiro[3.3]heptane, which is known for its bioisosteric properties, mimicking the piperidine ring commonly found in many bioactive molecules . The unique structure of this compound makes it a valuable scaffold for drug design and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in spirocyclic β-lactams. The reduction of the β-lactam ring with alane (AlH3) produces 1-azaspiro[3.3]heptane .
Industrial Production Methods
Industrial production of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride would likely follow a similar synthetic route but on a larger scale. The key steps would involve the scalable synthesis of the spirocyclic β-lactam intermediate, followed by its reduction and subsequent alkylation to introduce the ethyl group. The final product would be purified and converted to its hydrochloride salt form for stability and ease of handling .
化学反应分析
Types of Reactions
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the azaspiro structure can be oxidized to form N-oxides.
Reduction: Reduction of the spirocyclic β-lactam ring to form the corresponding amine.
Substitution: Alkylation and acylation reactions can introduce various substituents on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Alane (AlH3) or lithium aluminum hydride (LiAlH4) for reducing the β-lactam ring.
Substitution: Alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride, NaH) for alkylation
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various alkyl or acyl groups on the nitrogen atom.
科学研究应用
3-Ethyl-1-azaspiro[3.3]heptane hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, mimicking the piperidine ring. This interaction can modulate the activity of various enzymes and receptors, leading to its biological effects. The nitrogen atom in the azaspiro structure plays a crucial role in its binding affinity and activity .
相似化合物的比较
Similar Compounds
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine with similar properties but different substitution patterns.
Piperidine: A common structural motif in many bioactive compounds.
1-Azaspiro[3.3]heptane: The parent compound of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other similar compounds.
属性
分子式 |
C8H16ClN |
|---|---|
分子量 |
161.67 g/mol |
IUPAC 名称 |
3-ethyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-6-9-8(7)4-3-5-8;/h7,9H,2-6H2,1H3;1H |
InChI 键 |
FFQTUZRHDDTRNI-UHFFFAOYSA-N |
规范 SMILES |
CCC1CNC12CCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
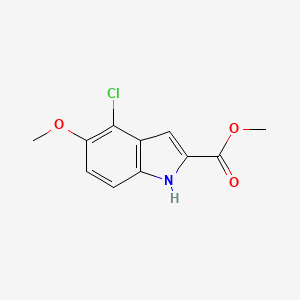
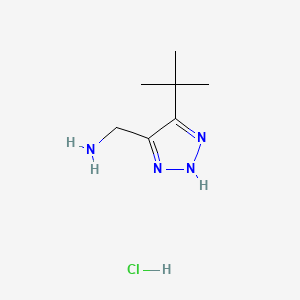
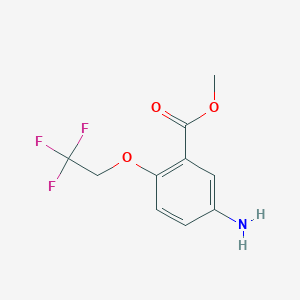
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
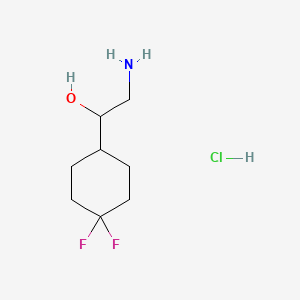
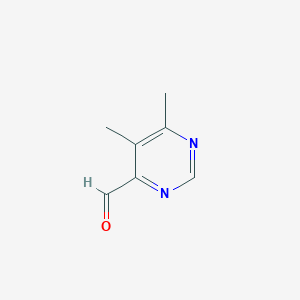
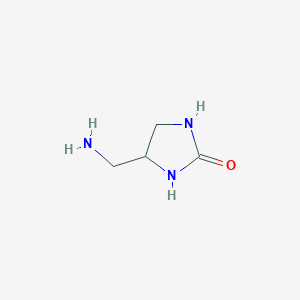
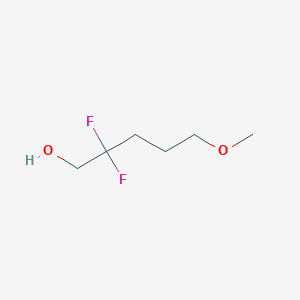
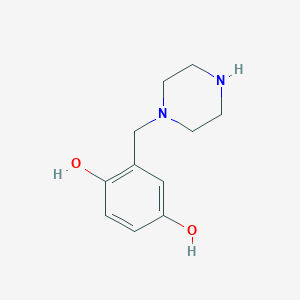

![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
